molecular formula C14H20N2O3S2 B6540169 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1021215-42-8

1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No. B6540169
CAS RN: 1021215-42-8
M. Wt: 328.5 g/mol
InChI Key: TTYOXHBXZZUSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide (MS-PPP) is an organic compound with a unique chemical structure and remarkable biological properties. It belongs to the family of sulfonamides and is a synthetic derivative of piperidine. MS-PPP has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry and biochemistry.

Scientific Research Applications

1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used in the synthesis of various bioactive compounds and as a potential inhibitor of the enzyme acetylcholinesterase (AChE). It has also been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological functions. In addition, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), leading to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological functions. In addition, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Furthermore, this compound has been shown to have anti-inflammatory and analgesic effects, as well as the potential to inhibit the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide has been widely used in medicinal chemistry and biochemistry research due to its unique chemical structure and remarkable biological properties. Its advantages include its low cost, ease of synthesis and availability. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited and it is not very stable in the presence of light or heat. Furthermore, its effects on the body are not yet fully understood and its long-term safety has not yet been established.

Future Directions

The potential applications of 1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide are vast and there are many areas of research that can be explored in the future. For example, further research can be conducted to investigate the effects of this compound on other enzymes and its potential use in the treatment of various diseases. Additionally, its potential use as an anti-inflammatory and analgesic agent can be further explored. Furthermore, its potential use in the synthesis of other bioactive compounds can be studied. Finally, its long-term safety and toxicity can be evaluated.

Synthesis Methods

1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide can be synthesized by a three-step procedure. Firstly, 4-(methylsulfanyl)phenylacetic acid is reacted with piperidine in the presence of a base, such as sodium hydroxide, to form the desired product. Secondly, the resulting intermediate is reacted with methanesulfonyl chloride in the presence of a catalyst, such as pyridine, to obtain the desired product. Finally, the product is purified by recrystallization.

properties

IUPAC Name

N-(4-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-20-13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYOXHBXZZUSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.